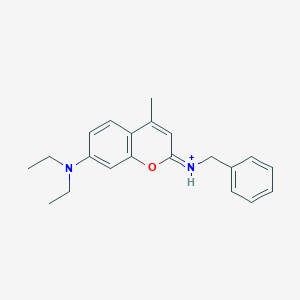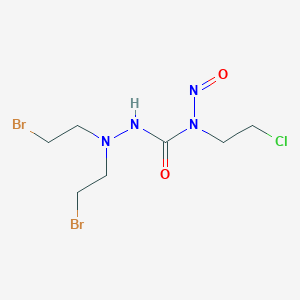
3-Bromoquinolin-8-amine
Overview
Description
3-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 . It is a valuable scaffold in organic synthesis .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 3-Bromoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of 3-Bromoquinolin-8-amine consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinolin-8-amines, which are structurally related to 3-Bromoquinolin-8-amine, have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . The reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Physical And Chemical Properties Analysis
3-Bromoquinolin-8-amine has a molecular weight of 223.07 g/mol . The exact mass and monoisotopic mass are 221.97926 g/mol . It has a complexity of 163 and a topological polar surface area of 38.9 Ų .Scientific Research Applications
Organic Synthesis Scaffolds
Quinolin-8-amines, including 3-Bromoquinolin-8-amine, serve as valuable scaffolds in organic synthesis. They are used in intramolecular main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies .
Medicinal Chemistry
These compounds signify a unique class of pharmacophores present in various therapeutic agents. They are essential in several pharmacologically active heterocyclic compounds due to their applications in medicinal chemistry .
Computational Chemistry
3-Bromoquinolin-8-amine can be used in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations .
Electrocatalysis
Quinoline derivatives are explored for their electrocatalytic properties in deep eutectic solvents, which could lead to various applications ranging from energy conversion to organic synthesis .
Remote C–H Functionalization
The 8-aminoquinoline moiety is utilized as a bidentate directing group for selective functionalization of carboxamide scaffolds, indicating its role in complex organic transformations .
Versatility and Functionalization
The quinoline ring system is prevalent in a vast range of medical and industrial settings due to its versatility and broad potential for functionalization .
Future Directions
Quinoline and its analogues, including 3-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing more efficient synthesis protocols and exploring their potential biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Quinolin-8-amines, a class of compounds to which 3-bromoquinolin-8-amine belongs, are known to interact with various biological targets due to their versatile applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolin-8-amines, in general, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that 3-Bromoquinolin-8-amine might interact with its targets through similar mechanisms, leading to changes in the target’s function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.83 to 2.59 , which could impact its bioavailability.
properties
IUPAC Name |
3-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROWMOVSVLHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568410 | |
| Record name | 3-Bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-8-amine | |
CAS RN |
139399-67-0 | |
| Record name | 3-Bromo-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)



